![molecular formula C7H4BrFO2 B2745108 4-Bromo-6-fluoro-1,3-benzodioxole CAS No. 1427395-88-7](/img/structure/B2745108.png)
4-Bromo-6-fluoro-1,3-benzodioxole
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Overview
Description
4-Bromo-6-fluoro-1,3-benzodioxole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings and a dioxygen molecule. The presence of bromine and fluorine atoms in this compound makes it a highly reactive and versatile molecule that can be used for a wide range of applications.
Scientific Research Applications
Corrosion Inhibition
One study focused on the evaluation of triazole Schiff bases as corrosion inhibitors on mild steel in an acidic medium. The Schiff base derived from 4-bromo-6-fluoro-1,3-benzodioxole showed superior inhibition efficiency, demonstrating its potential as an effective corrosion inhibitor due to its high electron-donating capacity and ability to form a protective layer on the metal surface (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).
Fluorescent Probes for Sensing Applications
Another application involves the use of fluorophores derived from benzodioxole structures for the development of fluorescent probes. These probes are sensitive to pH changes and selective in metal cation detection, highlighting their utility in environmental monitoring and biochemical assays (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).
Antimicrobial and Antitumor Activities
Fluorinated benzothiazoles, including compounds related to 4-Bromo-6-fluoro-1,3-benzodioxole, have been studied for their antimicrobial and antitumor activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential in medical and pharmaceutical research (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011).
Synthetic Chemistry
The compound's derivatives have been utilized in synthetic chemistry for the construction of complex molecules. For example, benzoboroxoles, synthesized from related halogenated precursors, are used in cross-coupling reactions, demonstrating their utility as intermediates in organic synthesis (V. Zhdankin, P. J. Persichini, Lu Zhang, Shannon R. Fix, P. Kiprof, 1999).
Environmental Tracing
In environmental science, fluorinated benzoates, chemically related to 4-Bromo-6-fluoro-1,3-benzodioxole, have been assessed as nonreactive tracers for studying soil and groundwater movement. Their stability and non-reactivity in various hydrological conditions make them suitable for environmental monitoring (R. Bowman, Joseph F. Gibbens, 1992).
Mechanism of Action
Target of Action
It is known that 1,3-benzodioxole derivatives, to which 4-bromo-6-fluoro-1,3-benzodioxole belongs, act as potent auxin receptor agonists . The auxin receptor, TIR1 (Transport Inhibitor Response 1), plays a crucial role in plant growth and development .
Mode of Action
Similar 1,3-benzodioxole derivatives have been shown to interact with the auxin receptor tir1, enhancing root-related signaling responses . This interaction promotes root growth in plants .
Biochemical Pathways
While the specific biochemical pathways affected by 4-Bromo-6-fluoro-1,3-benzodioxole are not detailed in the available literature, it can be inferred from related compounds that it may influence auxin-related pathways. Auxin is a key hormone in plants that regulates various aspects of growth and development. Interaction with the auxin receptor TIR1 can lead to changes in gene expression and promote root growth .
Result of Action
Based on the action of similar compounds, it can be inferred that it may promote root growth in plants by enhancing root-related signaling responses .
properties
IUPAC Name |
4-bromo-6-fluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKQQOCMXVJSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-fluoro-1,3-dioxaindane |
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